Chk1-IN-3

Kinase Selectivity CHK2 Off-Target Cancer Research

CHK1 inhibitors used in hematologic malignancy models often exhibit cardiac liability or off-target kinase activity that confounds in vivo data. Chk1-IN-3 resolves these issues with: - 0.4 nM CHK1 IC50 (cell-free), 13 nM antiproliferative IC50 in Z-138 MCL cells - >40 µM hERG IC50 (low QT prolongation risk) - Clean 84-kinase panel: no VEGFR2/Fms/CDK2 inhibition vs. PF-477736 or MK-8776 - Single-agent tumor suppression in Z-138 xenografts without weight loss Supplied with documented purity and stability data. Ideal for DDR checkpoint studies requiring chronic in vivo dosing.

Molecular Formula C20H23N9O
Molecular Weight 405.5 g/mol
Cat. No. B12423324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChk1-IN-3
Molecular FormulaC20H23N9O
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4
InChIInChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1
InChIKeySLCNIAWQMQCAFR-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHK1-IN-3: Checkpoint Kinase 1 Inhibitor Profile


CHK1-IN-3, also identified as (R)-17, is a potent and highly selective ATP-competitive inhibitor of the serine/threonine-protein kinase Checkpoint Kinase 1 (CHK1), with a reported enzymatic IC₅₀ of 0.4 nM [1]. It is a rationally designed 5-(pyrimidin-2-ylamino)picolinonitrile derivative . This compound is specifically characterized for its exceptional selectivity profile and favorable safety pharmacology, distinguishing it from other CHK1 inhibitors in preclinical research applications [1].

CHK1 pathway inhibition studies
ATP-competitive kinase assay context
Hematologic cancer cell line screening
Kinase selectivity profiling compatible

CHK1-IN-3 vs. Other CHK1 Inhibitors: Irreplaceable Advantages


CHK1 inhibitors are not functionally interchangeable; their utility is defined by a precise balance of potency, selectivity, safety, and bioavailability. While many CHK1 inhibitors exhibit potent enzymatic inhibition, they frequently suffer from significant off-target activity against the closely related CHK2 kinase, poor in vivo efficacy as single agents, cardiac safety liabilities (hERG inhibition), or unfavorable solubility profiles [1]. Substituting CHK1-IN-3 with a generic analog could compromise experimental outcomes due to differences in these critical parameters, as detailed by the quantitative evidence below [2].

Potency context
CHK1 inhibitory potency varies across inhibitors; IC50 differences may shift cellular response interpretation
Cardiac ion channel profile
hERG data are unreported for many CHK1 inhibitors, creating uncertainty for in vivo cardiac endpoint monitoring
Kinase selectivity
Off-target kinase activities (VEGFR2, Fms, YES, CDK2) differ substantially; may confound pathway-specific conclusions

CHK1-IN-3 Quantitative Evidence vs. Key Comparators


Biochemical Potency Advantage

CHK1-IN-3 exhibits >4300-fold selectivity for CHK1 over CHK2 [1]. This represents a significantly wider therapeutic window compared to other clinical and preclinical CHK1 inhibitors, such as PF-477736 (Ki CHK2/Ki CHK1 = 95.9-fold) and MK-8776 (500-fold) . This superior selectivity profile is critical for ensuring that observed biological effects are on-target.

CHK1 Biochemical Potency
Reported
0.4 nM IC50; MK-8776: 3 nM, LY2603618: 7 nM, PF-477736: Ki 0.49 nM (off-targets VEGFR2, Fms, YES)
Supports low-concentration target-engagement studies
Selectivity advantage over broader kinome may reduce off-target noise
Kinase Selectivity CHK2 Off-Target Cancer Research

hERG Channel Safety Profile

CHK1-IN-3 displays a low affinity for the hERG potassium channel, with an IC₅₀ > 40 μM [1]. This is a favorable attribute compared to other CHK1 inhibitors in development. For example, while some dual FLT3/CHK1 inhibitors have been engineered for reduced hERG affinity (e.g., IC₅₀ = 58.4 μM), many earlier CHK1 inhibitors lacked publicly available quantitative hERG data or were known to have significant cardiac liabilities, which can complicate in vivo studies and translational potential .

hERG Channel Profile
Class-level
hERG IC50 > 40 µM; selectivity index >100,000 vs CHK1
Documented cardiac ion channel margin supports in vivo study design review
Many CHK1 inhibitors lack reported hERG data; class-level inference
Cardiotoxicity hERG Channel Safety Pharmacology

Z-138 Mantle Cell Lymphoma Antiproliferative Activity

As a single agent, CHK1-IN-3 significantly suppresses tumor growth in a Z-138 mantle cell lymphoma xenograft model, achieving a Tumor Growth Inhibition (TGI) of 90.29% at a dose of 20 mg/kg administered intravenously, without affecting body weight [1]. This robust single-agent activity is a key differentiator from many other CHK1 inhibitors, which are primarily used as chemosensitizers and show limited standalone efficacy [2].

Z-138 Antiproliferative Activity
Reported
IC50 = 0.013 µM; single-agent tumor suppression without weight loss in Z-138 xenograft
Supports single-agent CHK1 dependency models in mantle cell lymphoma
Other CHK1 inhibitors require genotoxic combination for similar efficacy
In Vivo Efficacy Xenograft Model Hematologic Malignancies

Kinase Selectivity vs. Chk2 and Off-Target Panel

CHK1-IN-3 demonstrates excellent solubility in DMSO, reaching 55 mg/mL (135.65 mM) . This is markedly higher than related CHK1 inhibitors like CHK1-IN-2 (approx. 3.66 mg/mL or 10 mM) [1] and SAR-020106 (20 mg/mL or 52.23 mM) . High solubility is a critical parameter for reliable in vitro assay preparation and for achieving the high concentrations often required for in vivo dosing without precipitation.

Kinase Selectivity vs. Chk2
Head-to-head
>63-fold selectivity over Chk2; minimal 84-kinase panel activity; no VEGFR2, Fms, YES, CDK2 inhibition
Cleaner kinase profile may reduce signaling crosstalk in mechanistic studies
PF-477736 inhibits VEGFR2/Fms/YES; MK-8776 inhibits CDK2
Solubility Formulation Bioavailability

CHK1-IN-3 Displays Superior Cellular Potency in Hematologic Cancer Cell Lines

In cellular assays, CHK1-IN-3 potently inhibits the growth of malignant hematopathy cell lines, with an IC₅₀ of 0.013 µM (13 nM) against Z-138 mantle cell lymphoma cells [1]. While comparative cell-based data for CHK1-IN-2 or CHK1-IN-8 in the exact same model is not publicly available, this cellular IC₅₀ is within 32.5-fold of its biochemical IC₅₀ (0.4 nM), indicating efficient cell permeability and on-target engagement in a relevant disease model [1].

Antiproliferative Activity Z-138 Cells Hematologic Malignancies

CHK1-IN-3: Optimal Research Application Scenarios


Z-138 Xenograft Single-Agent Efficacy Model

CHK1-IN-3 is the preferred tool for studies requiring unambiguous attribution of phenotypes to CHK1 inhibition. Its >4300-fold selectivity for CHK1 over CHK2 [1] ensures that observed cellular effects—such as DNA damage checkpoint abrogation, replication stress induction, or apoptosis—are not confounded by inhibition of the functionally related CHK2 kinase. This is critical for target validation studies and for generating high-confidence data on CHK1 signaling pathways.

Cardiac-Safe In Vivo Pharmacology Studies

For in vivo pharmacodynamics and tumor growth inhibition studies, particularly in mantle cell lymphoma (Z-138) models, CHK1-IN-3 is uniquely suited for monotherapy protocols. Its demonstrated ability to achieve 90.29% TGI as a single agent at 20 mg/kg I.V. [1] simplifies experimental design by eliminating the need for chemosensitizer combinations. Furthermore, its low hERG liability (IC₅₀ > 40 µM) [1] minimizes the risk of cardiotoxicity-related complications, supporting long-term dosing regimens and cleaner survival data.

CHK1-Specific Signaling with Clean Kinase Profile

CHK1-IN-3 is the superior choice for assays and formulations that demand high compound concentrations. With a DMSO solubility of 55 mg/mL (135.65 mM) , it offers significantly greater experimental flexibility compared to less soluble analogs like CHK1-IN-2 or SAR-020106. This property facilitates the preparation of high-concentration stock solutions for high-throughput screening, reliable dose-response curves, and in vivo dosing solutions, thereby reducing solvent-related artifacts and ensuring accurate delivery of the intended dose.

DDR Pathway Dissection in Hematologic Cell Lines

CHK1-IN-3 is the optimal chemical probe for investigating CHK1's role in hematologic cancers, specifically mantle cell lymphoma. Its potent antiproliferative activity in Z-138 cells (IC₅₀ = 0.013 µM) [1], combined with its robust in vivo efficacy in the same model [1], provides a validated and internally consistent research tool. This compound enables researchers to probe the mechanism of action and therapeutic potential of CHK1 inhibition in a disease context where the target is known to be a key vulnerability.

Application
Selection Property
Validation Focus
Z-138 mantle cell lymphoma xenograft single-agent studies
Single-agent CHK1 inhibition model
Tumor suppression and body weight monitoring
In vivo CHK1 inhibition studies with cardiac endpoint monitoring
Documented hERG ion channel profile
Cardiac safety-related endpoint review
CHK1-specific signaling pathway dissection
Kinase selectivity profile review
Off-target kinase activity verification
Hematologic cell line DDR pathway studies
Potent CHK1 inhibition in malignant hematologic cells
Cell cycle checkpoint abrogation and DNA damage sensitization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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